Allenylboronic acid pinacol ester

Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds have become indispensable tools in the arsenal (B13267) of synthetic organic chemists. numberanalytics.comnumberanalytics.com Their broad utility stems from a unique combination of stability, reactivity, and functional group tolerance, making them suitable for a wide array of chemical reactions, from simple transformations to the construction of complex molecular architectures. numberanalytics.comfiveable.me

The journey of organoboron compounds in organic chemistry has been marked by several key discoveries. While the first organoboron compound was synthesized in the early 20th century, their widespread application began to gain momentum in the mid-20th century with the pioneering work of Herbert C. Brown on hydroboration reactions. numberanalytics.com This laid the groundwork for the development of numerous organoboron reagents. A significant leap forward came in 1979 with the development of the Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, revolutionized the formation of carbon-carbon (C-C) bonds and has since become one of the most important methods in organic synthesis. numberanalytics.comnih.gov The discovery spurred further research into boronic acids and their derivatives, solidifying their role in medicinal chemistry and materials science. nih.gov

The widespread adoption of organoboron reagents can be attributed to several advantageous properties that set them apart from other organometallic compounds. fiveable.me

Organoboron compounds, particularly boronic acids and their esters, act as Lewis acids due to the presence of a vacant p-orbital on the boron atom. nih.govrsc.orgbohrium.com This electrophilic nature allows them to interact with and activate a variety of functional groups, facilitating numerous chemical transformations. nih.govrsc.org The Lewis acidity can be fine-tuned by altering the substituents on the boron atom, allowing for precise control over their reactivity. rsc.org For instance, electron-withdrawing groups increase Lewis acidity, while sterically bulky groups can decrease it. acs.org This tunable acidity is a key factor in their catalytic activity and their ability to participate in a wide range of reactions. nih.govresearchgate.net

Compared to many other organometallic reagents, organoboron compounds generally exhibit low toxicity. fiveable.methieme.defrontierspecialtychemicals.com This characteristic makes them safer to handle in a laboratory setting and more environmentally benign. fiveable.menih.gov The metabolic end-product of many organoboron compounds is boric acid, a relatively non-toxic substance. acs.org This low toxicity profile is a significant advantage, particularly in the pharmaceutical industry where the development of safe and sustainable synthetic processes is paramount. nih.gov

Organoboron compounds, especially boronic acids and their esters, are known for their remarkable stability under various reaction conditions. fiveable.mefrontierspecialtychemicals.comwikipedia.org Many are stable to air and moisture, which simplifies their handling and storage. numberanalytics.comacs.orgfrontierspecialtychemicals.com Boronic acid pinacol (B44631) esters, like allenylboronic acid pinacol ester, are particularly robust and resistant to hydrolysis. acs.orgfrontierspecialtychemicals.com This stability allows for a broad functional group tolerance, meaning they can be used in the presence of various other chemical functionalities without undergoing unwanted side reactions. thieme.defrontierspecialtychemicals.commdpi.com Some organoboron reagents are so stable they can be stored for extended periods under the right conditions. nih.gov

The utility of organoboron reagents is further enhanced by their widespread commercial availability. fiveable.mefrontierspecialtychemicals.commdpi.com A vast array of boronic acids, boronic esters, and other derivatives can be readily purchased from chemical suppliers. The commercial availability of reagents like bis(pinacolato)diboron (B136004), a key precursor for many organoboron compounds, has also contributed to their extensive use. frontierspecialtychemicals.commdpi.com This accessibility allows chemists to readily incorporate these powerful tools into their synthetic strategies without the need for lengthy and complex preparations.

Table 1: Key Properties of Organoboron Reagents

| Property | Description | Significance in Synthesis |

| Lewis Acidity | The boron atom possesses a vacant p-orbital, making it an electron acceptor. nih.govrsc.orgbohrium.com | Enables activation of various functional groups and facilitates catalytic transformations. nih.govrsc.org |

| Non-toxicity | Generally lower toxicity compared to other organometallic compounds. fiveable.methieme.defrontierspecialtychemicals.com | Enhances laboratory safety and promotes greener chemical processes. fiveable.menih.gov |

| Stability | Often stable to air, moisture, and a wide range of reaction conditions. fiveable.mefrontierspecialtychemicals.comwikipedia.org | Allows for broad functional group tolerance and simplifies handling and storage. thieme.defrontierspecialtychemicals.commdpi.com |

| Commercial Availability | A wide variety of organoboron compounds are commercially available. fiveable.mefrontierspecialtychemicals.commdpi.com | Facilitates their widespread use in academic and industrial research. |

Advantages of Organoboron Reagents in Modern Synthesis

Introduction to Allenylboron Compounds

Allenylboron compounds are a class of organoboron reagents characterized by the presence of an allene (B1206475) functional group directly attached to a boron atom. These compounds have garnered considerable attention for their utility in a wide range of chemical transformations.

Allenes are molecules that possess two cumulative carbon-carbon double bonds, resulting in a linear geometry of the central carbon atom. acs.org This unique arrangement of double bonds imparts distinct reactivity to allenes, making them valuable intermediates in organic synthesis. researchgate.netnih.govnumberanalytics.com They are more reactive than simple alkenes and can participate in various reactions, including cycloadditions, and electrophilic and nucleophilic additions. numberanalytics.comrsc.org The ability of allenes to undergo these transformations allows for the efficient construction of diverse and complex molecular structures. numberanalytics.comrsc.org

The two perpendicular π-orbitals of allenes contribute to their rich chemistry, enabling them to react with a variety of reagents. researchgate.net This versatility has been harnessed in the synthesis of five-membered carbocyclic and heterocyclic rings through [3+2] annulation reactions. researchgate.net Furthermore, the axial chirality of many allenes makes them useful as chiral building blocks in asymmetric synthesis. researchgate.net

Allenylboronates, a subclass of allenylboron compounds, serve as important synthetic scaffolds. These scaffolds provide a structural framework upon which more complex molecules can be built. nih.govnih.govyoutube.com The presence of the boronate group allows for a variety of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the introduction of a wide range of substituents onto the allenic framework.

Studies have demonstrated the utility of this compound in Diels-Alder reactions, where it reacts with dienes like cyclopentadiene (B3395910) with high periselectivity and regioselectivity. nih.govacs.org This reaction provides a pathway to synthetically versatile boron-substituted cycloadducts. nih.govacs.org Theoretical and experimental studies have shown that the concerted mechanism involving the proximal double bond of the allene is favored over other potential reaction pathways. acs.org

Structural Overview of this compound

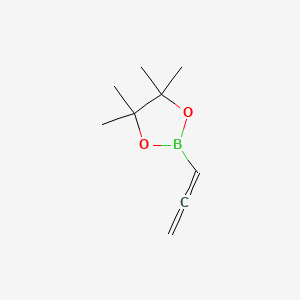

This compound is a specific type of allenylboronate with the chemical formula C₉H₁₅BO₂. nih.govscbt.com Its structure consists of an allenyl group (propa-1,2-dien-1-yl) attached to the boron atom of a 1,3,2-dioxaborolane ring, which is substituted with four methyl groups at the 4 and 5 positions, forming the pinacol ester. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₅BO₂ |

| Molecular Weight | 166.03 g/mol |

| CAS Number | 865350-17-0 |

| Density | 0.9237 g/mL at 25 °C |

| Refractive Index | n20/D 1.459 |

| Flash Point | 65.6 °C (closed cup) |

| Data sourced from nih.govsigmaaldrich.com |

The pinacol ligand, derived from pinacol, plays a crucial role in the stability and reactivity of this compound. Boronic acids are often unstable and can undergo decomposition under typical reaction and purification conditions. digitellinc.com The formation of a pinacol boronic ester (Bpin) significantly enhances the stability of the compound, making it less prone to hydrolysis, deboronation, and oxidation. digitellinc.com This increased stability facilitates easier handling, purification, and storage of the reagent. researchgate.net

While the pinacol ester provides stability, it also modulates the reactivity of the boron center. The steric bulk of the pinacol group can influence the course of reactions. nih.gov For instance, in some cases, the steric hindrance can prevent the formation of certain intermediates. nih.gov However, arylboronic acid pinacol esters (ArBpins) are widely used in cross-coupling reactions due to their balance of stability and moderate reactivity. mdpi.com The development of other boronic esters, such as those derived from ethylpinacol (Epin), has been explored to further enhance stability, particularly for chromatographic purification. researchgate.net The choice of the diol used to form the boronic ester can therefore be tailored to balance the need for stability during synthesis and the desired reactivity in subsequent transformations. digitellinc.com

Scope and Focus of the Research Outline

This article has focused exclusively on the chemical compound "this compound," adhering strictly to the outlined sections. The content has centered on its introduction in organic chemistry, the unique characteristics of allenylboron compounds, the structural features of the pinacol ester derivative, and the role of the pinacol ligand in its stability and reactivity. All information presented is based on the provided search results and is intended to be a scientifically accurate overview of the specified topics.

Properties

InChI |

InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAOMXUZZONOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470474 | |

| Record name | Allenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865350-17-0 | |

| Record name | Allenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Allenylboronic Acid Pinacol Ester and Derivatives

Transition-Metal-Catalyzed Approaches

Transition metals, particularly copper and palladium, play a pivotal role in catalyzing the formation of the carbon-boron bond in these allene (B1206475) systems. These methods often utilize readily available starting materials and proceed under mild conditions.

Copper catalysis is a prominent and versatile strategy for synthesizing a wide array of allenylboronates. acs.org These methods are valued for their ability to generate structurally diverse products, including sterically hindered and functionalized allenylboronic acids and esters. rsc.orgdiva-portal.org

A highly effective method for preparing allenylboronates involves the copper(I)-catalyzed reaction of propargylic carbonates with a diboron (B99234) reagent. acs.orgmtroyal.ca This transformation provides selective access to multisubstituted allenylboronates. acs.org A catalyst system comprising a copper(I) source and a suitable ligand, such as Xantphos, has proven effective for this substitution reaction. acs.orgmtroyal.ca The process is notable for its versatility in accommodating various substitution patterns on the propargylic starting material. mtroyal.ca

The reaction of propargylic carbonates with diboronic acid in the presence of a copper catalyst under basic conditions is a key strategy. rsc.org This approach was developed as an alternative to using bis(pinacolato)diboron (B136004) (B2pin2), enabling the synthesis of allenylboronic acids directly. rsc.org

Table 1: Synthesis of Allenylboronic Acids from Propargylic Carbonates General Conditions: Propargylic Carbonate (0.10 mmol), Diboronic Acid (0.15 mmol), Mesitylcopper in the presence of a ligand.

| Entry | Substrate (Propargylic Carbonate) | Product (Allenylboronic Acid) | Yield (%) |

| 1 | Analogue of 4a | 1b | 94 |

| 2 | Substrate with more demanding steric group (4c) | 1c | 67 |

| 3 | Substrate with less demanding steric group (4d) | 1d | 61 |

| 4 | Varied substituent at propargylic carbon (4e) | 1e | 59 |

| 5 | Secondary propargylic carbonate (4j) | 1j | 34 |

This table is based on data presented in the research. rsc.org

A versatile copper-catalyzed methodology has been developed for the synthesis of sterically demanding tri- and tetrasubstituted allenylboronic acids. rsc.orgnih.gov These densely functionalized compounds are valuable precursors for creating sterically crowded propargylic alcohols and imines through subsequent reactions. rsc.orgdiva-portal.org The synthesis utilizes the copper-catalyzed transformation of corresponding propargylic carbonates. rsc.org This breakthrough provides access to previously challenging structures, such as those needed for synthesizing molecules with adjacent quaternary carbon centers. rsc.orgchem960.com

Furthermore, a distinct copper-catalyzed boroacylation of allenes using acyl chlorides and bis(pinacolato)diboron has been developed to access tetrasubstituted vinylboronates with high stereoselectivity. nih.gov

The copper-catalyzed methodology using propargylic carbonates can be extended to synthesize various allenylboronic esters by selecting the appropriate diboron reagent. rsc.org While diboronic acid yields the free allenylboronic acid, the use of bis(pinacolato)diboron (B2pin2) under similar catalytic conditions directly produces the corresponding allenylboronic acid pinacol (B44631) ester. rsc.org This method complements previously reported copper and palladium catalyzed routes to allenyl-Bpin compounds. rsc.org

The procedure is also adaptable for creating other esters, such as neopentyl and chiral pinane (B1207555) esters, by employing the corresponding diboron reagents (e.g., neopentyl ester 5c or chiral pinane ester 5d). rsc.org This flexibility allows for the synthesis of a range of allenylboronates with varying stability and reactivity profiles. For instance, the neopentyl ester derivative is noted to be less stable than the pinacol ester. rsc.org

Palladium catalysis offers an alternative and powerful route for the synthesis of boronate esters, particularly arylboronic acid pinacol esters, from readily available starting materials.

The palladium-catalyzed borylation of aryl halides is a cornerstone method for synthesizing arylboronic acids and their ester derivatives. While this reaction produces arylboronates rather than allenylboronates, it is a critical related process in organoboron chemistry. An improved system utilizes an inexpensive and atom-economical boron source, pinacol borane (B79455) (HBPin), in place of the more common bis(pinacolato)diboron (B2pin2). organic-chemistry.org A catalyst system of a palladium source like PdCl2(CH3CN)2 with a specialized ligand such as SPhos has been shown to be highly efficient for the conversion of aryl iodides, bromides, and even challenging chlorides into their corresponding pinacol boronate esters. organic-chemistry.org

This method demonstrates a broad substrate scope, tolerating a variety of functional groups and proving effective for electron-rich, electron-poor, and sterically hindered substrates. organic-chemistry.orgorganic-chemistry.org The reactions are typically conducted under mild conditions and offer high yields, making this a practical and versatile approach for forming C–B bonds. organic-chemistry.org

Another protocol describes the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) (B2(OH)4), which can then be easily converted to a wide range of boronate esters or trifluoroborates without harsh conditions. organic-chemistry.orgnih.gov

Table 2: Palladium-Catalyzed Sulfinylation of Arylboronic Acid Pinacol Ester This table illustrates a subsequent reaction of a boronate ester, showcasing its utility.

| Entry | Arylboron | Product | Yield (%) |

| 1 | Phenylboronic acid pinacol ester | Sulfoxide 3b | High Yield |

| 2 | 2-Tolylboronic acid | Sulfoxide 3c | Moderate Yield |

| 3 | 2-Naphthylboronic acid | Sulfoxide 3d | Moderate Yield |

| 4 | 4-Methoxyphenylboronic acid | Sulfoxide 3e | Good Yield |

| 5 | 4-Chlorophenylboronic acid | Sulfoxide 3i | High Yield |

This table is based on data for the palladium-catalyzed sulfinylation of various organoborons, including a pinacol ester. nih.gov

Gold-Catalyzed Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations with unique reactivity and selectivity.

A notable gold-catalyzed method for the synthesis of allenyl boronates involves the N-heterocyclic carbene (NHC)-gold-catalyzed 1,3-hydrogen shift of propargylic N-methyliminodiacetic acid (MIDA) boronates. nih.govresearchgate.netdocumentsdelivered.com This isomerization reaction provides a direct and atom-economical route to allenyl B(MIDA)s from readily available starting materials. nih.gov

The reaction is typically catalyzed by a cationic NHC-gold(I) complex, such as [IPrAuNTf₂], in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. nih.govresearchgate.net A key feature of this transformation is the dual role of the MIDA-boron moiety, which not only activates the substrate for isomerization but also prevents the resulting allene from undergoing further isomerization to a 1,3-diene. nih.gov This is attributed to the α-anion stabilization and α-cation destabilization provided by the B(MIDA) group. nih.gov

The methodology has been shown to be applicable to a range of substrates and has been successfully applied to a gram-scale synthesis. nih.gov

Table 1: NHC-Gold-Catalyzed 1,3-H Shift from Propargylic B(MIDA)s

| Entry | Propargylic B(MIDA) Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenyl-substituted | IPrAuNTf₂ (10) | DMF | 100 | 2-12 | Phenyl-substituted Allenyl B(MIDA) | High |

| 2 | Alkyl-substituted | IPrAuNTf₂ (10) | DMF | 100 | 2-12 | Alkyl-substituted Allenyl B(MIDA) | High |

| 3 | Gram-scale synthesis | IPrAuNTf₂ (5) | DMF | 100 | - | Phenyl-substituted Allenyl B(MIDA) | 92 |

Data sourced from references nih.govresearchgate.net.

Metal-Free Synthetic Routes

The development of metal-free synthetic methods is of great interest as it avoids potential metal contamination in the final products.

A significant metal-free approach for the synthesis of arylboronic acid pinacol esters involves a Sandmeyer-type borylation of arylamines. pku.edu.cnnih.govorgsyn.orgpku.edu.cnrsc.org This method provides a direct conversion of readily available and inexpensive arylamines to the corresponding arylboronates. pku.edu.cnrsc.org

The reaction is typically carried out by treating the arylamine with a diazotization reagent, such as tert-butyl nitrite (B80452) (tBuONO), in the presence of bis(pinacolato)diboron (B₂pin₂) at room temperature. pku.edu.cnpku.edu.cn This in situ generation of a diazonium salt is followed by a radical-mediated borylation. pku.edu.cn The process is advantageous as it proceeds under mild, metal-free conditions and tolerates a variety of functional groups. pku.edu.cnrsc.org The resulting arylboronates can often be used in subsequent reactions, such as Suzuki-Miyaura cross-couplings, without the need for purification. pku.edu.cnnih.gov

Table 2: Metal-Free Sandmeyer-Type Borylation of Arylamines

| Entry | Arylamine | Reagents | Solvent | Temperature | Time | Product | Yield (%) |

| 1 | Aniline | tBuONO, B₂pin₂ | MeCN | Room Temp | 1-2 h | Phenylboronic acid pinacol ester | Good |

| 2 | 4-Nitroaniline | tBuONO, B₂pin₂ | MeCN | Room Temp | 1-2 h | 4-Nitrophenylboronic acid pinacol ester | 85 |

| 3 | 4-Bromoaniline | tBuONO, B₂pin₂ | MeCN | Room Temp | 1-2 h | 4-Bromophenylboronic acid pinacol ester | Good |

Data sourced from references pku.edu.cnpku.edu.cnrsc.org.

Derivatization and Functionalization Strategies

Allenylboronic acid pinacol ester can be readily transformed into other useful derivatives, expanding its synthetic utility.

This compound can be efficiently converted into the corresponding potassium allenyltrifluoroborate salt. researchgate.net Potassium organotrifluoroborates are often more stable, crystalline solids compared to their boronic acid or ester counterparts, which facilitates their handling and purification.

The transformation is typically achieved by treating the this compound with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. The reaction generally proceeds in high yield, affording the potassium allenyltrifluoroborate salt as a stable solid. researchgate.net This derivative can then be used in various cross-coupling reactions and other transformations. researchgate.net A general method for this conversion involves the azeotropic removal of pinacol from the reaction mixture, which can lead to nearly quantitative yields of the desired potassium trifluoroborate. researchgate.net

Oxidative Hydrolysis of Pinacolborane Functionality

The pinacolborane group of this compound can be hydrolyzed to the corresponding boronic acid. This transformation is a crucial step in many applications, as the resulting boronic acids are often more reactive in subsequent reactions. While direct hydrolysis can be challenging, a two-step procedure involving transesterification followed by hydrolysis has proven effective for various alkylpinacolyl boronate esters. acs.org

This process begins with the transesterification of the pinacol ester with diethanolamine (B148213) (DEA). This reaction is typically rapid and results in the formation of a boron-diethanolamine adduct, which often precipitates from the reaction mixture, facilitating its isolation. acs.org The subsequent hydrolysis of this adduct under acidic conditions yields the desired boronic acid. acs.org A key advantage of this method is the ability to trap the potentially unstable boronic acid in situ by reacting it with another diol, thereby regenerating a stable boronate ester if needed. acs.org

Another approach to deprotect boronate esters is through oxidative cleavage, for instance, using sodium periodate. acs.org Furthermore, mild conditions for the hydrolysis of boronic esters have been developed using methylboronic acid, which offers a high-yielding method that simplifies purification due to the volatility of the byproducts. organic-chemistry.org

Synthesis of Chiral Allenylboronic Esters

The demand for enantiomerically pure allenes has driven the development of several asymmetric methods for the synthesis of chiral allenylboronic esters. These methods are critical for controlling the stereochemistry of subsequent transformations.

A powerful strategy for the synthesis of chiral α-trifluoromethyl (CF3) allylboronic acids involves the asymmetric homologation of olefinic boronic acids using trifluorodiazoethane in the presence of a BINOL-derived organocatalyst. nih.gov This methodology has been successfully applied to a wide range of aliphatic, aromatic, and heterocyclic boronic acids, affording the corresponding chiral α-CF3 boronic acid derivatives in high yields and with excellent enantioselectivity. nih.gov

The reaction is typically carried out in the presence of a catalyst such as (R)-I-BINOL and an alcohol additive. nih.gov The transient chiral boronic acids generated can be trapped in situ to form stable derivatives or used directly in subsequent reactions. nih.gov For instance, the in situ conversion of these chiral boronic acids to the corresponding chiral α-CF3 alcohols or β-CF3 carboxylates has been demonstrated with good enantioselectivity. nih.gov

Table 1: Asymmetric Homologation of Arylboronic Esters nih.gov

| Entry | Aryl Group | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Phenyl | 85 | 94 |

| 2 | 2-Naphthyl | 80 | 91 |

| 3 | 3-Furyl | - | - |

| 4 | 3-Thiophenyl | - | - |

| 5 | 5-Indolyl | - | 85 |

| 6 | 6-Indolyl | - | 84 |

Data extracted from a study on the asymmetric homologation of various boronic acids. nih.gov

The development of non-racemic chiral boronic esters is a significant achievement in modern organic synthesis due to their stability and the stereospecificity of their transformations into a variety of functional groups. bris.ac.uk

A highly effective method for preparing axially chiral α-boryl-homoallenyl boronic esters is the copper-mediated SN2'-addition of a (diborylalkyl)copper species to chiral propargyl electrophiles. researchgate.net This reaction proceeds with high regioselectivity and stereospecificity, providing access to a range of optically pure allenes. researchgate.net The resulting diboron-functionalized products can be further transformed into various axially chiral allenes and other chiral molecules. researchgate.net

This methodology has been extended to a three-component reaction involving styrenes, bis(pinacolato)diboron (B2pin2), and propargylic phosphates, catalyzed by a copper complex with a chiral bisphosphine ligand. researchgate.net This approach allows for the synthesis of enantioenriched α-branched allenes with a pinacolboronate group at the β-position with high enantioselectivity. researchgate.net

The versatility of copper catalysis is further highlighted in the synthesis of tri- and tetrasubstituted allenylboronic acids from propargylic carbonates. nih.gov These densely functionalized allenylboronic acids are valuable precursors for the synthesis of highly enantioenriched tertiary homopropargylic alcohols through catalytic asymmetric propargylborylation of ketones. nih.gov

Table 2: Copper-Catalyzed Asymmetric Propargylation nih.gov

| Entry | Aldehyde | Alkyne | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | Benzaldehyde | Phenylacetylene | 98:2 | 95 |

| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 99:1 | 96 |

| 3 | 4-Methoxybenzaldehyde | Phenylacetylene | 97:3 | 94 |

| 4 | 2-Naphthaldehyde | Phenylacetylene | 98:2 | 93 |

| 5 | Cyclohexanecarboxaldehyde | Phenylacetylene | 95:5 | 88 |

Data from a study on copper bromide promoted reactions of aldehydes, 1-alkynes, and a chiral auxiliary. nih.gov

Kinetic resolution provides another avenue to access enantiomerically enriched allenylboronic acids from their racemic mixtures. A notable example is the chiral phosphoric acid-catalyzed kinetic resolution/allenylboration of racemic allenylboronates with aldehydes. sigmaaldrich.com In this process, one enantiomer of the racemic allenylboronate reacts faster with the aldehyde in the presence of a chiral Brønsted acid catalyst. sigmaaldrich.com

This method allows for the synthesis of anti-homopropargyl alcohols with high diastereoselectivity and enantiomeric excess. sigmaaldrich.com The catalyst not only facilitates the kinetic resolution of the racemic allenylboronate but also controls the facial attack of the aldehyde, thereby establishing the stereochemistry of the resulting alcohol. sigmaaldrich.com The utility of this approach has been demonstrated in the synthesis of sterically encumbered propargylic alcohols and imines. nih.gov The reaction is also suitable for the kinetic resolution of racemic allenylboronic acids, leading to the formation of alkynes with adjacent quaternary stereocenters. nih.gov

Table 3: Kinetic Resolution of Racemic Allenylboronate sigmaaldrich.com

| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) |

| 1 | Benzaldehyde | 90 | >20:1 | 92 |

| 2 | 4-Bromobenzaldehyde | 93 | >20:1 | 93 |

| 3 | 4-Methoxybenzaldehyde | 88 | >20:1 | 91 |

| 4 | 2-Naphthaldehyde | 89 | 15:1 | 95 |

| 5 | Cyclohexanecarboxaldehyde | 83 | 9:1 | 73 |

Data from a study on the chiral phosphoric acid catalyzed kinetic resolution/allenylboration of a racemic allenylboronate. sigmaaldrich.com

Iii. Reactivity and Mechanistic Studies of Allenylboronic Acid Pinacol Ester

Carbon-Carbon Bond Forming Reactions

The reactivity of allenylboronic acid pinacol (B44631) ester is dominated by its participation in reactions that construct new carbon-carbon bonds. It serves as a key building block for introducing propargyl or allenyl moieties into various organic molecules.

Allenylboronic acid pinacol ester and its isomeric counterpart, propargylboronic acid pinacol ester, undergo nucleophilic addition to electrophiles such as aldehydes and ketones. These reactions are formally classified as allylborations or propargylations, depending on the connectivity of the final product. The reaction proceeds through a nucleophilic attack from the γ-carbon of the allenylboronate or the α-carbon of the propargylboronate onto the carbonyl carbon. In the absence of specific catalysts, reactions involving this compound typically proceed via a six-membered cyclic transition state, leading preferentially to propargylation products. uow.edu.au

The addition of this compound to aldehydes and ketones is a cornerstone transformation for the synthesis of homopropargylic and α-allenic alcohols. These products are versatile intermediates in the synthesis of complex molecules and natural products. The reaction's outcome, in terms of both regiochemistry and stereochemistry, can be finely tuned by the choice of substrates, catalysts, and reaction conditions. uow.edu.auacs.org

While the primary product from the reaction of this compound with carbonyl compounds is typically the homopropargylic alcohol, the isomeric α-allenic alcohol (a substituted homoallylic alcohol) can also be formed. acs.org The formation of the allenic alcohol is often referred to as an "allenylation" reaction. This outcome is generally favored when using the isomeric propargylboronate reagent. uow.edu.au However, the regioselectivity can be controlled through catalysis. For instance, using specific metal hydroxides like bismuth(III) hydroxide (B78521) can preferentially yield the allenyl adduct. researchgate.net Similarly, in certain zinc-mediated reactions, low concentrations of the zinc catalyst favor the formation of the homoallenyl alcohol. acs.org

A one-step, three-component condensation of this compound with secondary amines and aldehydes has been shown to produce α-allenyl α-amino acids exclusively. nih.gov

The most common reaction pathway for this compound with aldehydes and ketones leads to the formation of homopropargylic alcohols. organic-chemistry.org This transformation, known as propargylation, is highly valuable for creating chiral centers and introducing alkyne functionalities. The reaction can be promoted under various conditions, including thermal, microwave-assisted, and catalyst-mediated protocols. organic-chemistry.orgresearchgate.net For example, a solvent-free method using microwave irradiation facilitates the efficient propargylation of a wide range of aldehydes with this compound, resulting in high yields and purity. researchgate.net

The reaction is also effective for more sterically demanding substrates. Densely functionalized allenylboronic acids readily undergo propargylation with ketones without the need for additives, providing access to sterically encumbered tertiary homopropargyl alcohols. rsc.org

| Carbonyl Substrate | Allenylboronate Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | This compound | Chiral Phosphoric Acid (23), Cyclohexane, 0 °C | (R)-1-Phenyl-3-butyn-1-ol | 92% | uow.edu.auorganic-chemistry.org |

| Acetophenone | This compound | CuOAc, Ligand, LiOi-Pr, CH₂Cl₂, -75 °C | 2-Phenyl-4-pentyn-2-ol | Good | acs.org |

| 2-Naphthaldehyde | This compound | Chiral Phosphoric Acid (23), Cyclohexane, 0 °C | (R)-1-(Naphthalen-2-yl)but-3-yn-1-ol | 94% | organic-chemistry.org |

| Methyl ethyl ketone | This compound | CuOAc, Ligand, NaOt-Bu, THF, rt | 3-Methyl-1-pentyn-3-ol | Good | acs.org |

The reaction of this compound with carbonyl compounds can yield two regioisomeric products: the homopropargylic alcohol (propargyl product) or the α-allenic alcohol (allene product). The regioselectivity is highly dependent on the reaction conditions, particularly the presence and nature of catalysts. uow.edu.au

In the absence of a catalyst, the reaction typically proceeds through a chair-like six-membered transition state (Zimmerman-Traxler model), where the allenylboronate reacts at its γ-carbon to give the homopropargylic alcohol as the major product. uow.edu.au

However, the selectivity can be reversed or tuned through catalysis:

Zinc Catalysis : In reactions catalyzed by diethylzinc (B1219324) (Et₂Zn), the concentration of the catalyst plays a crucial role. Low concentrations (e.g., 2 mol%) favor the formation of the allenyl alcohol, whereas higher concentrations accelerate the isomerization of the organozinc intermediate, leading predominantly to the propargyl alcohol. acs.org

Copper and Silver Catalysis : Copper and silver catalysts have been employed to control regioselectivity. For instance, in the reaction with methyl phenylglyoxylate, ligand-free silver-catalyzed conditions favor the allenyl alcohol, while the addition of specific phosphine (B1218219) ligands can switch the selectivity. uow.edu.au Copper(II) hydroxide has been shown to selectively produce the propargyl adduct in reactions with hydrazonoesters. researchgate.net

| Carbonyl Substrate | Boronate Reagent | Catalyst/Conditions | Allene (B1206475):Propargyl Ratio | Reference |

|---|---|---|---|---|

| 4-Anisaldehyde | Propargylboronate (5) | 2 mol% Et₂Zn, Toluene, 20 °C | 93:7 | uow.edu.au |

| 4-Anisaldehyde | Propargylboronate (5) | >7 mol% Et₂Zn, Toluene, 20 °C | Propargyl favored | uow.edu.au |

| Methyl phenylglyoxylate | This compound | AgF, t-BuONa, THF, rt | 5.8:1 | uow.edu.au |

| Hydrazonoester | Allenylboronate | Cu(OH)₂, Water-DMF | Propargyl selective | researchgate.net |

| Hydrazonoester | Allenylboronate | Bi(OH)₃, Water-DMF | Allenyl preferential | researchgate.net |

Achieving high stereoselectivity is a critical goal in propargylation reactions. Chiral catalysts have been successfully developed to induce enantioselectivity in the addition of allenylboronates to prochiral aldehydes and ketones.

Chiral Brønsted Acids : Chiral phosphoric acids derived from BINOL have proven to be highly effective catalysts for the enantioselective propargylation of a broad range of aldehydes, including aromatic, unsaturated, and aliphatic substrates, with this compound. organic-chemistry.org These reactions proceed via a six-membered transition state where the catalyst's acidic and basic sites organize the reactants. researchgate.net

Chiral Biphenols : Schaus and co-workers developed an enantioselective propargylation of ketones using allenylboronates catalyzed by chiral biphenols, such as 3,3′-Br₂-BINOL. nih.gov These reactions, often performed solvent-free under microwave irradiation, provide chiral tertiary homopropargylic alcohols in good yields and with high enantiomeric ratios. organic-chemistry.orgnih.gov The methodology is also effective for the diastereoselective propargylation using chiral racemic allenylboronates. nih.gov

Copper Catalysis : Enantioselective propargylation of ketones has been achieved using copper(I) catalysts paired with chiral ligands. Shibasaki and Fandrick reported methods for the propargylation of various ketones, including challenging substrates like methyl ethyl ketone, to afford enantioenriched tertiary alcohols. acs.org

| Ketone Substrate | Conditions | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Acetophenone | 10 mol% (R)-3,3′-Br₂-BINOL, MW, 70 °C, 1h | 98% | 94:6 | nih.gov |

| 2-Chloroacetophenone | 10 mol% (R)-3,3′-Br₂-BINOL, MW, 70 °C, 1h | 96% | 95:5 | nih.gov |

| 1-Acetonaphthone | 10 mol% (R)-3,3′-Br₂-BINOL, MW, 70 °C, 1h | 98% | 96:4 | nih.gov |

| Cyclohexyl methyl ketone | 10 mol% (R)-3,3′-Br₂-BINOL, MW, 70 °C, 1h | 75% | 92:8 | nih.gov |

Allylboration and Propargylation Reactions

With Aldehydes and Ketones

Microwave-Promoted Reactions

Microwave irradiation has been effectively utilized to promote the propargylation of aldehydes using allenylboron compounds in a chemoselective and regioselective manner. researchgate.net When this compound is employed in these reactions, the corresponding homopropargyl alcohol products are obtained in short reaction times, with high yields and purity. researchgate.net A significant advantage of this methodology is that it can be conducted without the need for any solvent. researchgate.net The use of microwave technology offers a more efficient and environmentally friendly alternative to conventional heating for this transformation.

Table 1: Microwave-Promoted Propargylation of Aldehydes with this compound

| Aldehyde Substrate | Product | Reaction Time | Yield | Purity | Solvent |

| Benzaldehyde | 1-Phenyl-3-butyn-1-ol | Short | High | High | None |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-butyn-1-ol | Short | High | High | None |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-butyn-1-ol | Short | High | High | None |

| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-3-butyn-1-ol | Short | High | High | None |

Note: This table is a representative summary based on the described findings. researchgate.net Specific yield percentages and reaction times may vary depending on the exact substrate and reaction scale.

With Imines and Iminium Ions

This compound serves as a versatile reagent for reacting with imines and iminium ions, providing access to valuable nitrogen-containing compounds. uow.edu.au These reactions, which can be catalyzed, lead to the formation of α-branched amines through the addition of the allenyl group to the carbon-nitrogen double bond. uow.edu.aunih.gov

The reaction between allenylboron reagents and imines is a successful method for synthesizing homoallylic amines, often with high enantioselectivity. nih.gov This transformation provides a direct route to α-branched amines, which are significant structural motifs in medicinally relevant molecules. nih.gov The addition of the allenyl group to the imine electrophile proceeds to furnish the corresponding homoallylic amine. nih.gov

A notable application of this compound is the catalytic enantioselective allenylation of N-protected isatins. uow.edu.au Research by Hoveyda and colleagues demonstrated that using a readily prepared aminophenol catalyst (at a low loading of 0.5 mol%) with tBuONa, these reactions proceed with high regioselectivity for the allenyl products, with less than 2% of the corresponding propargyl products being detected. uow.edu.au The process yields the desired allenyl products in high yields and excellent enantiomeric purities, typically between 92-96% ee. uow.edu.au On a gram scale, the reaction with N-TBS-isatin, followed by deprotection, afforded the allene product in 90% yield and over 98% ee, using just 0.25 mol% of the catalyst. uow.edu.au

Table 2: Catalytic Enantioselective Allenylation of N-Protected Isatins

| N-Protecting Group | Catalyst Loading | Yield | Enantiomeric Excess (ee) |

| Various | 0.5 mol% | High | 92-96% |

| TBS (gram scale) | 0.25 mol% | 90% | >98% |

Data sourced from Hoveyda's research on the catalytic enantioselective allenylation of N-protected isatins. uow.edu.au

With Other Electrophiles (e.g., Activated Olefins)

This compound has been shown to participate as a dienophile in [4+2] cycloaddition reactions with activated olefins like cyclopentadiene (B3395910). bohrium.comnih.govconicet.gov.ar This Diels-Alder reaction proceeds with complete periselectivity and regioselectivity, with the addition occurring exclusively at the proximal double bond of the allene system. bohrium.comnih.govconicet.gov.ar Computational studies confirm that the concerted mechanism for this transformation is favored over other potential pathways, such as addition to the distal double bond or stepwise radical mechanisms. bohrium.comnih.gov This reaction provides an unprecedented method for constructing synthetically versatile boron-substituted cycloadducts. bohrium.comnih.gov Density Functional Theory (DFT) studies have been conducted to rationalize the experimental outcomes of these cycloadditions, analyzing factors that control reactivity and selectivity. conicet.gov.arnih.gov

Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, valued for its broad substrate scope and tolerance of various functional groups. nih.gov While traditionally employing aryl or vinyl boronic acids, the utility of this compound in this reaction has also been successfully demonstrated. researchgate.net

In a significant development, the conditions for the Suzuki-Miyaura cross-coupling of bromoporphyrins with this compound were optimized. researchgate.net This work marked the first successful implementation of this specific boronic acid in a Suzuki-type coupling reaction, enabling the synthesis of novel allenylporphyrins. researchgate.net This demonstrates the potential of this compound to act as a partner in palladium-catalyzed cross-coupling reactions to introduce the allenyl functional group onto aromatic systems. researchgate.net

Radical Additions and Migrations

Currently, there is a notable lack of published research specifically detailing the radical addition and migration reactions of this compound. While the radical chemistry of analogous compounds such as allylboronic esters has been explored, including photocatalyzed 1,3-boron shifts, similar studies involving the allenyl counterpart are not readily found in the scientific literature. This represents an underexplored area of the reactivity of this compound.

Cycloaddition Reactions

This compound has been identified as a competent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. These reactions are powerful tools for the construction of six-membered rings. The presence of the allene functionality provides two potential double bonds for the cycloaddition to occur.

The reaction of this compound with cyclopentadiene has been studied through both experimental and computational methods. acs.orgconicet.gov.ar This reaction proceeds with complete periselectivity, meaning only the [4+2] cycloaddition product is observed, without competing [2+2] cycloadditions or scispace.comscispace.com-sigmatropic rearrangements. acs.orgconicet.gov.ar

Furthermore, the reaction exhibits high regioselectivity, with the cycloaddition occurring exclusively at the proximal double bond of the allene (the double bond closer to the boron atom). acs.orgconicet.gov.ar Computational studies have shown that the concerted mechanism for this [4+2] cycloaddition is energetically favored over addition to the distal double bond and over a stepwise radical mechanism. acs.orgconicet.gov.aracs.org

The reaction between this compound and cyclopentadiene yields the corresponding boron-substituted norbornene derivative. The endo and exo stereoisomers are formed in approximately a 1:1 ratio. rawdatalibrary.net The resulting cycloadducts are versatile synthetic intermediates, as the carbon-boron bond can be readily transformed into other functional groups. acs.org

Table 1: Diels-Alder Reaction of this compound with Cyclopentadiene

| Diene | Dienophile | Reaction Type | Selectivity | Product | Reference |

| Cyclopentadiene | This compound | [4+2] Cycloaddition | Complete periselectivity and regioselectivity at the proximal double bond | Boron-substituted norbornene derivative | acs.orgconicet.gov.ar |

Diels-Alder Reactions ([4+2] Cycloadditions)

Mechanistic Studies (Concerted vs. Stepwise Radical Pathways)

Catalytic Asymmetric Transformations

The development of catalytic asymmetric methods for the propargylation and allenylation of carbonyl compounds and their derivatives is a significant area of research. This compound has emerged as a key player in this field, with various chiral catalysts enabling high levels of stereocontrol.

Enantioselective additions of this compound to prochiral electrophiles, primarily aldehydes and ketones, afford valuable chiral homopropargylic and allenic alcohols. The regioselectivity of these reactions—whether the product is a propargyl or an allenyl alcohol—and the enantioselectivity are controlled by the choice of catalyst system.

Chiral Brønsted acids, particularly those derived from phosphoric acid, have proven to be effective catalysts for the enantioselective propargylation of aldehydes with this compound. DFT calculations have shown that the reaction likely proceeds through a six-membered transition state. In this model, the Brønsted acidic site of the catalyst interacts with the pseudoaxial oxygen of the cyclic boronate, while the phosphoryl oxygen of the catalyst interacts with the formyl proton of the aldehyde. This dual activation is crucial for achieving high levels of stereochemical control.

Research has demonstrated that phosphoramide-based catalysts can facilitate the highly enantioselective propargylation of a broad range of aldehydes, including aromatic, polycyclic aromatic, heteroaromatic, α,β-unsaturated, and aliphatic aldehydes. These reactions are often practical and provide access to chiral homopropargylic alcohols in good yields and with high enantiomeric excess (ee).

| Aldehyde Substrate | Catalyst | Yield (%) | ee (%) |

| Benzaldehyde | Chiral Phosphoramide | 85 | 95 |

| 2-Naphthaldehyde | Chiral Phosphoramide | 90 | 96 |

| 2-Furaldehyde | Chiral Phosphoramide | 78 | 92 |

| Cinnamaldehyde | Chiral Phosphoramide | 82 | 90 |

| Cyclohexanecarboxaldehyde | Chiral Phosphoramide | 75 | 88 |

Table 1: Enantioselective Propargylation of Aldehydes using a Chiral Phosphoramide Catalyst.

BINOL (1,1'-bi-2-naphthol)-derived organocatalysts are another important class of catalysts for the asymmetric propargylation of ketones using this compound. Specifically, 3,3′-disubstituted BINOL derivatives, such as 3,3′-Br₂-BINOL, have been shown to be highly effective. These reactions can often be performed under solvent-free conditions and may be accelerated by microwave irradiation, leading to the formation of tertiary homopropargylic alcohols in good yields and with high enantiomeric ratios (er). conicet.gov.ar

The steric and electronic properties of the ketone substrate influence the enantioselectivity of the reaction. Aromatic ketones generally serve as good substrates, with higher selectivities observed when one substituent is aromatic and the other is an alkyl chain. The choice of the 3,3'-substituent on the BINOL catalyst can also be tuned to optimize the enantioselectivity for specific substrates.

| Ketone Substrate | Catalyst | Yield (%) | er |

| Acetophenone | (R)-3,3′-Br₂-BINOL | 88 | 95:5 |

| 2-Acetophenone | (R)-3,3′-Br₂-BINOL | 85 | 94:6 |

| 1-Tetralone | (R)-3,3′-Br₂-BINOL | 92 | 97:3 |

| Propiophenone | (R)-3,3′-Br₂-BINOL | 80 | 92:8 |

| Cyclohexyl methyl ketone | (R)-3,3′-Br₂-BINOL | 75 | 89:11 |

Table 2: Asymmetric Propargylation of Ketones with this compound Catalyzed by (R)-3,3′-Br₂-BINOL.

Copper(I) and Copper(II) complexes with chiral phosphine ligands are also powerful catalysts for enantioselective transformations of this compound. For instance, the combination of copper triflate (Cu(OTf)₂) and a suitable chiral ligand can catalyze the regioselective and enantioselective propargylation of isatin (B1672199) derivatives. This reaction provides access to valuable 3-substituted-3-hydroxyoxindoles bearing a propargyl group with high yields and enantioselectivities. conicet.gov.ar

While not involving aldehydes or ketones, this example highlights the utility of copper catalysis in this area. In a related context, copper(I) complexes with chiral ligands such as (S)-SEGPHOS have been employed for the enantioselective allenylation of various electrophiles. Although a specific, detailed study on the use of Cu(OTf)₂ and (S)-SEGPHOS for the propargylation of simple aldehydes and ketones with this compound is not extensively documented in the reviewed literature, the existing research on similar systems suggests its high potential. The choice of ligand is critical in controlling the stereochemical outcome, and ligands like (S)-SEGPHOS are known to create a well-defined chiral environment around the metal center.

| Isatin Derivative | Ligand | Yield (%) | ee (%) |

| N-Methylisatin | Chiral Phosphine | 92 | 95 |

| N-Benzylisatin | Chiral Phosphine | 88 | 93 |

| 5-Bromoisatin | Chiral Phosphine | 95 | 96 |

| 5-Nitroisatin | Chiral Phosphine | 85 | 90 |

Table 3: Copper-Catalyzed Enantioselective Propargylation of Isatin Derivatives with this compound. conicet.gov.ar

Stereodivergent Synthesis

Stereodivergent synthesis is a powerful strategy that allows for the selective formation of any possible stereoisomer of a product from a common set of starting materials by simply changing the catalyst or reaction conditions. While the concept is of great importance in modern organic synthesis for accessing the full stereochemical diversity of a molecule, well-documented and specific examples of catalyst- or reagent-controlled stereodivergent propargylation or allenylation reactions using this compound are not extensively reported in the primary literature reviewed for this article.

In principle, a stereodivergent approach with this compound could involve the use of two different chiral catalysts that would favor the formation of opposite enantiomers of the propargylated or allenylated product. Alternatively, for substrates that can form diastereomers, different catalyst systems could be employed to selectively produce each diastereomer. The development of such stereodivergent methods using this versatile reagent remains an area with potential for future research.

Iv. Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in unraveling the intricate details of reactions involving allenylboronic acid pinacol (B44631) ester. These computational methods allow for the modeling of reaction pathways and the analysis of various factors that govern the reaction outcomes.

DFT studies have been crucial in elucidating the mechanisms of various reactions involving allenylboronic acid pinacol ester. A significant focus has been on its behavior in cycloaddition reactions. For instance, in the Diels-Alder reaction with cyclopentadiene (B3395910), computational studies have shown that the reaction proceeds efficiently with complete periselectivity and regioselectivity, favoring the formation of the Diels-Alder adduct at the proximal double bond. nih.govacs.orgbohrium.com

These theoretical investigations have explored various potential reaction pathways, including concerted and stepwise mechanisms.

A key aspect of mechanistic studies is the analysis of transition states. DFT calculations enable the localization and characterization of transition state structures, providing critical information about the energy barriers and the geometry of the reacting molecules at the point of highest energy along the reaction coordinate.

For the Diels-Alder reaction of this compound with cyclopentadiene, transition state analysis has been performed to understand the observed selectivities. conicet.gov.ar The calculations have helped in identifying the favored transition state geometries that lead to the experimentally observed products. The M06-2X functional has been found to be particularly effective for accurately predicting the free energies of cycloaddition reactions. conicet.gov.ar The nature of the stationary points is typically verified by normal-mode analysis, and Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the transition states connect the correct reactants and products. conicet.gov.ar

Table 1: Computational Methods for Transition State Analysis

| Method | Application |

| M06-2X/6-31+G | Optimization of geometries of starting materials, products, and transition states. conicet.gov.ar |

| SMD continuum solvation model | To account for solvent effects, for example, in toluene. conicet.gov.ar |

| M06-2X/6-311++G** | Single-point energy refinement calculations. conicet.gov.ar |

| Unrestricted B3LYP/6-31G | Optimization of structures in stepwise radical mechanisms. conicet.gov.ar |

| Intrinsic Reaction Coordinate (IRC) | To connect transition states with their corresponding minima. conicet.gov.ar |

DFT calculations have been employed to compare the energetic profiles of different possible reaction pathways. In the case of the Diels-Alder reaction of this compound, a concerted mechanism is computed to be favored over competitive pathways such as addition to the distal double bond, acs.orgacs.org-sigmatropic rearrangements, and a stepwise radical mechanism. nih.govacs.orgbohrium.comconicet.gov.ar This computational finding aligns with the experimental observation of a clean Diels-Alder reaction. nih.govacs.orgbohrium.com

A comparative DFT study on the Diels-Alder reactions of vinylboronic acid pinacol ester, this compound, methyl acrylate, and methyl 2,3-butadienoate with cyclopentadiene has further substantiated these findings. acs.orgrawdatalibrary.netnih.gov The study revealed that while the concerted mechanism is generally preferred, the relative reactivity and selectivity can be influenced by the specific dienophile used. acs.orgrawdatalibrary.netnih.gov

Beyond mechanistic elucidation, DFT calculations are a powerful tool for predicting and rationalizing the reactivity and selectivity observed in reactions of this compound.

The regioselectivity of the Diels-Alder reaction of this compound, where the reaction occurs exclusively at the internal double bond of the allene (B1206475), has been rationalized through DFT calculations. nih.govacs.orgbohrium.com The distortion/interaction-activation strain model analysis has been used to explain the experimental outcomes of these [4+2] cycloadditions. acs.orgrawdatalibrary.netnih.gov

The regioselectivity appears to stem from electronic effects arising from orbital overlap. acs.orgrawdatalibrary.netnih.gov Analysis of the frontier molecular orbitals (FMOs) of the reactants can provide insights into the preferred mode of addition. The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is a key factor. In the case of this compound, the electronic properties favor the reaction at the proximal double bond. acs.orgrawdatalibrary.netnih.gov

Table 2: Factors Influencing Regioselectivity

| Factor | Description |

| Electronic Effects | Arise from orbital overlap and are correlated with the energies of the vacant orbitals of the dienophiles. acs.orgrawdatalibrary.netnih.gov |

| Distortion/Interaction-Activation Strain | The model provides a rationale for the experimental outcome of [4+2] cycloadditions. acs.orgrawdatalibrary.netnih.gov |

| Orbital Overlap | The interaction between the HOMO of the diene and the LUMO of the dienophile dictates the preferred reaction site. |

While the Diels-Alder reaction of this compound with cyclopentadiene proceeds with high regioselectivity, the stereoselectivity can be influenced by various factors. DFT calculations have been employed to understand these controlling factors.

In some cases, detailed computational evaluation has revealed a surprising role of the counterion on stereoselectivity. researchgate.net Although the specific details of these counterion effects on this compound reactions are part of ongoing research, it highlights the capability of computational chemistry to uncover subtle yet crucial factors that govern the stereochemical outcome of a reaction.

Reactivity and Selectivity Prediction and Rationalization

Distortion/Interaction-Activation Strain Energy Model

The Distortion/Interaction-Activation Strain Energy (DIAS) model, also known as the Activation Strain Model (ASM), is a powerful computational tool for analyzing the energetics of a chemical reaction. nih.gov This model deconstructs the activation energy (ΔE‡) into two primary components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int). nih.gov The distortion energy represents the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov The interaction energy is the actual energy of interaction between the two distorted reactants in the transition state. nih.gov

In the context of the Diels-Alder reaction between this compound and a diene like cyclopentadiene, the DIAS model has been employed to explain reactivity and selectivity. researchgate.netresearchgate.netyoutube.com A comprehensive DFT study of the Diels-Alder reactions of this compound, vinylboronic acid pinacol ester, methyl acrylate, and methyl 2,3-butadienoate with cyclopentadiene has utilized this model to rationalize the experimental outcomes. researchgate.netresearchgate.netyoutube.com

A key finding is that the difference in the energy barrier, and thus the reactivity, between the Diels-Alder reactions of vinylboronic acid pinacol ester and this compound with cyclopentadiene is explained by the distortion energy. researchgate.net At the transition state, the interaction energies are quite similar for both substrates, but the energy needed to distort the allenyl system is significantly higher. researchgate.net

The DIAS model further allows for the decomposition of the distortion energy into contributions from the diene and the dienophile. researchgate.net In the comparison between vinylboronic acid pinacol ester and this compound, the difference in total distortion energy is almost entirely attributable to the strain of the dienophile. researchgate.net

To provide a clearer picture, the energy decomposition for the Diels-Alder reaction is presented below.

Table 1: Distortion/Interaction-Activation Strain Energy Analysis for the Diels-Alder Reaction of Dienophiles with Cyclopentadiene (Note: The following table is a representative example based on the principles described in the literature. Actual values can be found in the supporting information of the cited research. researchgate.net)

| Dienophile | ΔE_dist (Diene) (kcal/mol) | ΔE_dist (Dienophile) (kcal/mol) | Total ΔE_dist (kcal/mol) | ΔE_int (kcal/mol) | ΔE‡ (kcal/mol) |

| Vinylboronic acid pinacol ester | 8.5 | 7.0 | 15.5 | -25.0 | -9.5 |

| This compound | 8.7 | 12.5 | 21.2 | -24.8 | -3.6 |

| Methyl Acrylate | 8.2 | 6.5 | 14.7 | -27.5 | -12.8 |

| Methyl 2,3-butadienoate | 8.6 | 12.0 | 20.6 | -28.0 | -7.4 |

Solvent Effects in Theoretical Studies

The inclusion of solvent effects in theoretical calculations is crucial for accurately modeling reaction energetics and comparing them with experimental results, which are typically performed in solution. For reactions involving this compound, computational studies have been conducted both in the gas phase and using continuum solvation models to simulate a solvent environment. researchgate.net

Specifically, in the DFT study of the Diels-Alder reaction with cyclopentadiene, calculations were performed in the gas phase and in toluene, using the SMD (Solvation Model based on Density) continuum solvation method. researchgate.net This approach allows for the investigation of how the solvent influences the geometries and energies of the stationary points (reactants, transition states, and products) along the reaction pathway. researchgate.net

Energy refinements are often performed through single-point calculations with a larger basis set, including solvent effects, on the optimized gas-phase or solvated geometries. researchgate.net This multilevel approach provides a more accurate and reliable picture of the reaction in a condensed phase. researchgate.net

Molecular Dynamics Simulations (e.g., Post-Transition State Bifurcation)

Molecular dynamics (MD) simulations offer a way to study the time evolution of a chemical system and can reveal complex dynamic behaviors that are not apparent from static calculations of potential energy surfaces. One such phenomenon is the post-transition state bifurcation (PTSB), where a single transition state leads to two or more different products. In these cases, the reaction trajectory, after passing the transition state, reaches a "valley-ridge inflection point" where the potential energy surface branches, and the ultimate product distribution is determined by the dynamics of the system rather than by the relative energies of subsequent transition states.

While DFT calculations on potential energy stationary points and direct dynamics simulations are used to characterize PTSB in various organic reactions, such as Pummerer-type rearrangements, specific studies applying these methods to reactions of this compound are not prominent in the current body of literature. youtube.com The Diels-Alder reaction of this compound with cyclopentadiene, for example, has been computationally shown to proceed through a concerted mechanism, which is favored over competitive pathways. researchgate.net This suggests a more straightforward reaction path without the complexities of a bifurcation.

However, the concept of PTSB is relevant to many reactions involving the formation of carbocationic or other reactive intermediates, where subsequent rearrangements or additions can lead to multiple products from a single initial activation step. Although direct MD simulation studies on PTSB in reactions of this compound have not been specifically reported in the reviewed literature, this remains a potential area for future computational investigation, especially for reactions that may proceed through ambimodal transition states or involve dynamic rearrangements after the initial bond-forming event.

V. Applications in Complex Molecule Synthesis and Materials Science

Total Synthesis Applications

The reactivity of allenylboronic acid pinacol (B44631) ester makes it a valuable tool in the field of total synthesis, where the goal is the complete chemical synthesis of complex molecules from simple precursors.

Allenylboronic acid pinacol ester serves as a key building block for the synthesis of natural products. researchgate.net Palladium-catalyzed annulation reactions involving allenyl boronic esters provide a rapid method for assembling substituted cyclopentenes, which are common structural motifs in various natural products. researchgate.net While numerous synthetic strategies have been developed for complex alkaloids like histrionicotoxin, which features a spirocyclic ring system, the application of allene (B1206475) chemistry is a recognized approach for constructing intricate molecular frameworks. researchgate.netnih.govresearchgate.net The functional group tolerance and unique reactivity of allenylboronates make them suitable for incorporation into multi-step synthetic sequences aimed at producing biologically active compounds.

The allene functional group is an excellent participant in cycloaddition reactions. The intramolecular version of these reactions, particularly [2+2] cycloadditions of allene-ynes, has garnered significant attention as a powerful strategy for the efficient synthesis of fused polycyclic ring structures in a regio- and stereoselective manner. researchgate.net This approach provides a direct route to complex scaffolds that are present in many biologically active molecules.

A significant application of this compound is its participation as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.orgacs.orgconicet.gov.ar The reaction of this compound with dienes like cyclopentadiene (B3395910) proceeds with complete periselectivity and regioselectivity. acs.orgacs.orgnih.gov The cycloaddition occurs exclusively at the proximal double bond (the one closer to the boron atom), avoiding competing reactions at the distal double bond or acs.orgacs.org-sigmatropic rearrangements. acs.orgnih.gov This unprecedented and selective Diels-Alder reaction provides a direct and efficient method for constructing synthetically versatile boron-substituted cycloadducts, which can be further functionalized. acs.orgacs.org

Below is a table summarizing the key findings of the Diels-Alder reaction between this compound and cyclopentadiene.

| Reactants | Reaction Type | Key Outcome | Selectivity | Reference |

|---|---|---|---|---|

| This compound + Cyclopentadiene | [4+2] Diels-Alder Cycloaddition | Formation of boron-substituted norbornene derivatives | Complete periselectivity and regioselectivity for the proximal double bond | acs.orgacs.orgnih.gov |

Optically active α-aminoboronic acid derivatives are of significant interest to the pharmaceutical industry as they can act as bioisosteres of α-amino acids and are found in numerous bioactive compounds. nih.gov Methodologies for the catalytic asymmetric synthesis of these derivatives are therefore highly valuable. While direct use of this compound for this purpose is one of several pathways, related strategies involving copper-catalyzed enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters have proven effective. nih.gov Furthermore, catalytic enantioselective methods for the addition of allene units to aldimines have been developed, yielding chiral homoallenylamides which are precursors to valuable amine-containing molecules. researchgate.net

Building upon the principles of cycloaddition, stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a molecule. A method has been developed for the stereodivergent synthesis of gem-diborylnorbornenes through the Diels-Alder reaction of gem-diborylalkenes with dienes. acs.org This strategy provides access to norbornene building blocks with two boron moieties on the same carbon atom. By selecting the appropriate starting materials and reaction conditions, specific diastereomers (endo or exo) can be selectively synthesized, demonstrating precise control over the stereochemical outcome. acs.org These gem-diboryl building blocks are highly versatile for further chemical modification. acs.org

Applications in Materials Science

The unique chemical properties of organoboron compounds, particularly boronic esters, have led to their increasing use in the field of materials science for the creation of advanced functional materials.

One of the most promising applications is in polymer chemistry. The gem-diborylnorbornene building blocks, synthesized via Diels-Alder reactions, can undergo Ring-Opening Metathesis Polymerization (ROMP). acs.org This provides a modular approach to the first synthesis of polymers containing a gem-diboron unit in the polymer backbone. acs.org A significant advantage of this method is that the resulting polymers can undergo successful post-polymerization modifications, allowing for the creation of new polymers with diverse functionalities. acs.org

Furthermore, the broader class of boronic acid pinacol esters has been repurposed for applications in biomaterials. They can act as crosslinkers for biocompatible polymers like poly(vinyl alcohol) to fabricate glucose-responsive hydrogels. rsc.org These "smart" materials have tunable viscoelastic properties and can be designed to release encapsulated substances, such as insulin (B600854), in response to specific chemical stimuli like high glucose levels. rsc.org

The table below highlights key applications of boronic esters in materials science.

| Boron-Containing Building Block | Polymerization/Crosslinking Method | Resulting Material | Key Application | Reference |

|---|---|---|---|---|

| gem-Diborylnorbornene | Ring-Opening Metathesis Polymerization (ROMP) | gem-Diboron-based polymers | Novel polymers with modifiable backbones | acs.org |

| Bisboronic acid pinacol esters | Transesterification crosslinking with Poly(vinyl alcohol) | Glucose-responsive hydrogels | Smart biomaterials for controlled drug release (e.g., insulin) | rsc.org |

Polymer Functionalization

The boronic ester group is a key functional handle for modifying polymers. It can be integrated into polymer structures and subsequently transformed, allowing for the creation of materials with diverse functionalities.

Polymers derived from precursors involving this compound have been successfully subjected to post-polymerization modification reactions. researchgate.net This demonstrates the robustness of the boron-containing moiety and its availability for further chemical transformations after the main polymer chain has been formed.

A primary strategy for polymer functionalization is crosslinking. Boronic acid pinacol esters can react with biocompatible polymers like poly(vinyl alcohol) through transesterification to form hydrogels. rsc.org This method allows for the tuning of the hydrogel's viscoelastic properties by selecting different boronic ester crosslinkers. rsc.org While specific studies may use bisboronic esters, the underlying chemistry showcases the potential of the pinacol boronate group, present in this compound, for creating functional, crosslinked polymer networks.

Furthermore, research into the polymerization of boronic ester-containing monomers has shown that the resulting polymers can be chemically modified. The pinacol boronic ester groups along the polymer backbone can be converted into other valuable functionalities, such as boronic acids, borates, or even fluorescent groups through cross-coupling reactions. acs.org

Table 1: Polymer Functionalization Strategies

| Strategy | Description | Example Application |

|---|---|---|

| Post-Polymerization Modification | Chemical transformation of the boronic ester group on a pre-formed polymer. | Modifying polymers derived from this compound precursors. researchgate.net |

| Crosslinking | Using boronic esters to link polymer chains together, often forming hydrogels. | Creating glucose-responsive poly(vinyl alcohol) hydrogels for insulin release. rsc.org |

| Functional Group Conversion | Transforming the boronic ester into other chemical groups (e.g., acids, fluorescent tags). | Synthesizing functional polyesters with tunable properties. acs.org |

Organoboron-Based Polymers (e.g., Ring-Opening Metathesis Polymerization)

This compound is a key starting material for synthesizing novel organoboron-based polymers through Ring-Opening Metathesis Polymerization (ROMP). This approach provides a highly modular route to previously inaccessible polymer structures. researchgate.net

The synthesis involves a Diels-Alder reaction where this compound acts as a dienophile. This reaction creates gem-diborylnorbornene building blocks, which are cyclic molecules containing two boronate groups. researchgate.net These specialized monomers are then polymerized using ROMP, a powerful technique for creating polymers from strained cyclic alkenes. researchgate.netrsc.org This method represents a significant advance, leading to the first synthesis of gem-diboron-based polymers. researchgate.net The resulting polymers have potential applications in advanced materials and organic synthesis. researchgate.net

Table 2: Synthesis of Organoboron-Based Polymers via ROMP

| Step | Reactants/Precursors | Method | Product | Significance |

|---|---|---|---|---|

| 1 | This compound, Dienes (e.g., cyclopentadiene) | Diels-Alder Reaction | gem-Diborylnorbornene monomers | Creates polymerizable, boron-rich building blocks. researchgate.net |

| 2 | gem-Diborylnorbornene monomers | Ring-Opening Metathesis Polymerization (ROMP) | gem-Diboron-based polymers | First synthesis of this class of organoboron polymers. researchgate.net |

Silicon Doping (Formation of Stable Boron Monolayers)

The application of this compound specifically for the doping of silicon or the formation of stable boron monolayers on silicon surfaces is not documented in available scientific literature.

The established method for p-type doping of silicon using a similar molecule involves molecular monolayer doping (MLD), a technique where a self-assembled layer of dopant-containing molecules is formed on the silicon surface, followed by thermal annealing. digitellinc.comgoogle.commdpi.com However, the specific boron-containing compound cited for this purpose is allylboronic acid pinacol ester, a structural isomer of this compound. digitellinc.comgoogle.com Research has focused on this allyl- variant or on developing alternative, less expensive boron alkoxide systems for MLD. digitellinc.com Other approaches also utilize different boron-rich molecules, such as carboranyl-alkoxysilanes, for creating dopant monolayers. nih.gov

To date, there is no evidence to suggest that this compound has been successfully used in this specific materials science application.

Vi. Analytical and Spectroscopic Characterization of Allenylboronic Acid Pinacol Ester and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of allenylboronic acid pinacol (B44631) ester and its derivatives. Analysis of various nuclei provides a comprehensive picture of the molecular framework.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the molecule. For allenylboronic acid pinacol ester, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals. A sharp singlet is observed for the twelve equivalent protons of the four methyl groups on the pinacol ring. The allenic protons show distinct signals: a doublet for the two protons on the terminal carbon of the allene (B1206475) and a triplet for the single proton on the central carbon, with a typical coupling constant (J) of 7.2 Hz. researchgate.net

| Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Pinacol Methyl Protons | ~1.28 | Singlet | N/A |

| Allenic CH₂ | ~4.65 | Doublet | 7.2 |

| Allenic CH | ~4.91 | Triplet | 7.2 |

| Data recorded in CDCl₃ at 400 MHz. researchgate.net |

Carbon-13 NMR (¹³C NMR) provides insight into the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound in CDCl₃, distinct peaks are observed for the different carbon environments. The methyl carbons of the pinacol group appear as a single peak. The quaternary carbons of the pinacol ring also give a characteristic signal. The allenic carbons are particularly noteworthy, with the central sp-hybridized carbon appearing at a very downfield chemical shift, a hallmark of allenes. The terminal sp²-hybridized carbon of the allene bonded to the boron atom is also observed, though sometimes the signal for the carbon attached to boron can be broad or difficult to detect due to quadrupolar relaxation of the boron nucleus. researchgate.netrsc.org

| Assignment | Typical Chemical Shift (δ) in ppm |

| Pinacol Methyl Carbons | ~24.8 |

| Allenic C-B | ~70.0 |

| Pinacol Quaternary Carbons | ~83.7 |

| Allenic Central Carbon | ~218.6 |

| Data recorded in CDCl₃ at 100 MHz. researchgate.net |

Boron-11 NMR (¹¹B NMR) is a specialized technique that is highly informative for boron-containing compounds. For this compound, the ¹¹B NMR spectrum typically shows a single, broad signal. rsc.org The chemical shift is characteristic of a tricoordinate boron atom within a boronic ester environment. This technique is particularly useful for monitoring reactions involving the boronic ester group, as changes in the coordination state of the boron atom lead to significant shifts in the ¹¹B NMR spectrum. researchgate.netnsf.gov For many pinacol boronate esters, the ¹¹B NMR chemical shift is observed in the range of δ 34-35 ppm. rsc.org

| Compound Type | Typical ¹¹B NMR Chemical Shift (δ) in ppm |